molecular formula C10H9BrFNO3 B8163717 1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene

1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene

Cat. No.: B8163717
M. Wt: 290.09 g/mol
InChI Key: XXYGGAKKCNRDJX-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene is an organic compound that belongs to the class of substituted benzene derivatives. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy group, fluorination, and nitration. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential pharmaceutical applications, including the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-2-(cyclopropylmethoxy)benzene: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.

    1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-4-nitrobenzene: Similar structure but with a different position of the nitro group, leading to variations in its chemical behavior.

    1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene: Lacks the fluorine atom, affecting its overall reactivity and applications.

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-5-fluoro-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c11-8-3-7(12)4-9(13(14)15)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYGGAKKCNRDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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